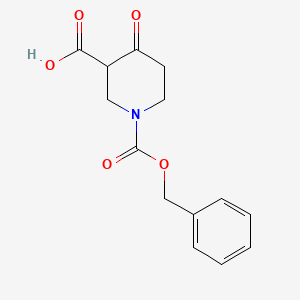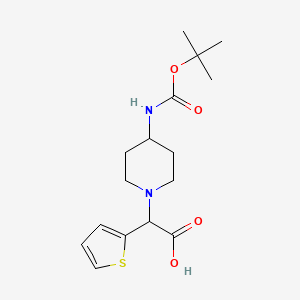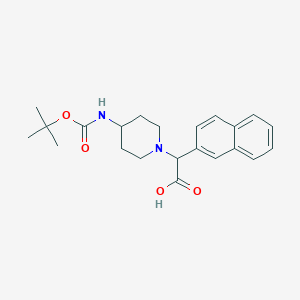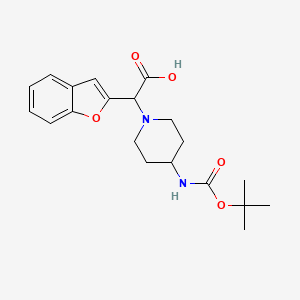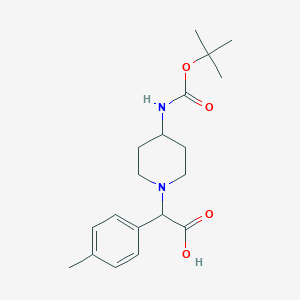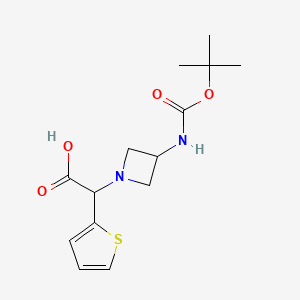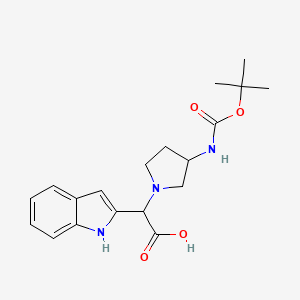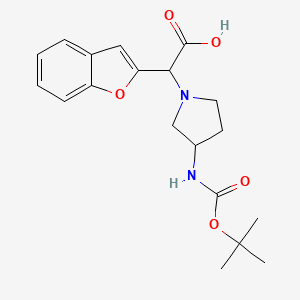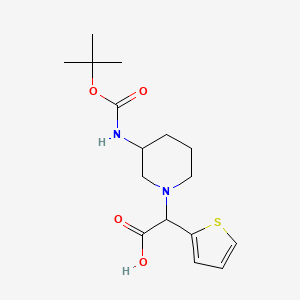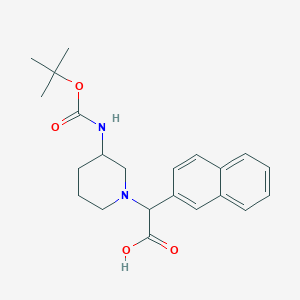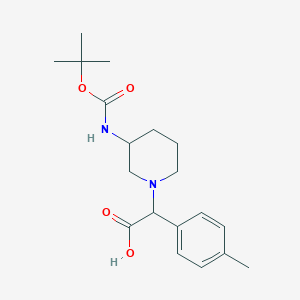
2-(3-((tert-Butoxycarbonyl)amino)piperidin-1-yl)-2-(p-tolyl)acetic acid
Vue d'ensemble
Description
2-(3-((tert-Butoxycarbonyl)amino)piperidin-1-yl)-2-(p-tolyl)acetic acid, commonly known as Boc-piperidine-tolyl-acetic acid, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
Asymmetric Synthesis : This compound is used in the asymmetric synthesis of piperidine derivatives. For instance, research has focused on synthesizing enantiomerically pure derivatives starting from L-aspartic acid or N-Cbz-β-alanine, demonstrating its utility in stereocontrolled organic synthesis (Xue et al., 2002).
Preparation of Piperazine Derivatives : It is used in the preparation of diastereomerically pure piperazine derivatives. These derivatives are of interest for their potential biological activities and structural diversity (Nikulnikov et al., 2010).
Synthesis of Amino Acid Derivatives : The compound plays a role in synthesizing various amino acid derivatives, such as hydroxylysine, which is unique to collagen and collagen-like proteins. This highlights its importance in peptide and protein chemistry (Marin et al., 2002).
Development of Novel Building Blocks for Peptide Isosteres : Researchers have synthesized novel aldehyde building blocks protected as acid labile N-Boc N,O-acetals. These compounds are crucial for the development of novel peptide isosteres, which are significant in drug discovery (Groth & Meldal, 2001).
Use in Bioorganic and Medicinal Chemistry : The compound has been used in the synthesis of various pharmacologically relevant structures, demonstrating its versatility in the field of medicinal chemistry (Vaid et al., 2013).
Quantitative Determination in Peptide Synthesis : It has been utilized in methods for the quantitative determination of the tert-butyloxycarbonyl group in amino acid and peptide derivatives, showing its importance in analytical chemistry (Ehrlich-Rogozinski, 1974).
Propriétés
IUPAC Name |
2-(4-methylphenyl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-13-7-9-14(10-8-13)16(17(22)23)21-11-5-6-15(12-21)20-18(24)25-19(2,3)4/h7-10,15-16H,5-6,11-12H2,1-4H3,(H,20,24)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIHRNFDFXMPCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)O)N2CCCC(C2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((tert-Butoxycarbonyl)amino)piperidin-1-yl)-2-(p-tolyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




